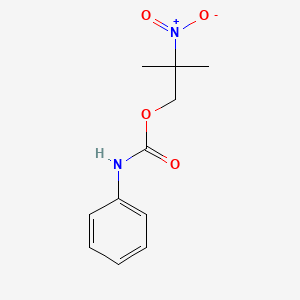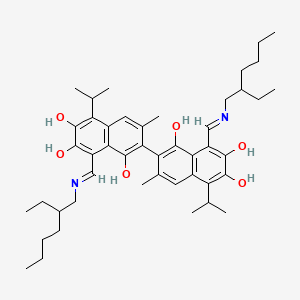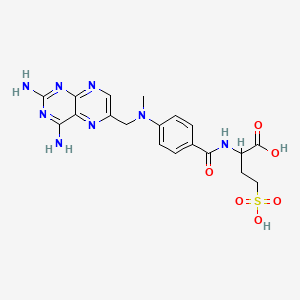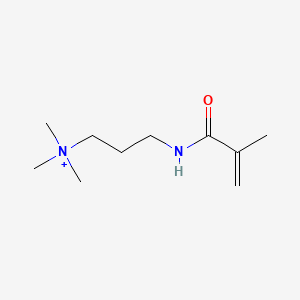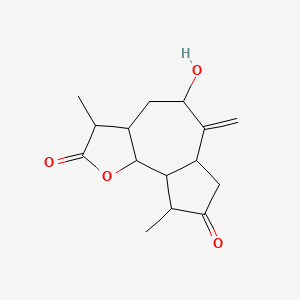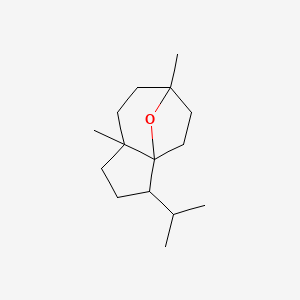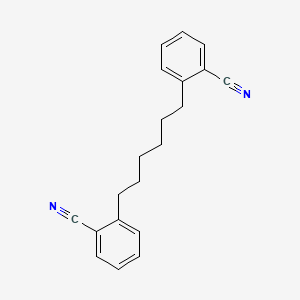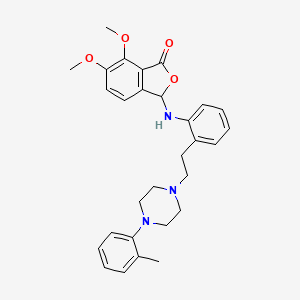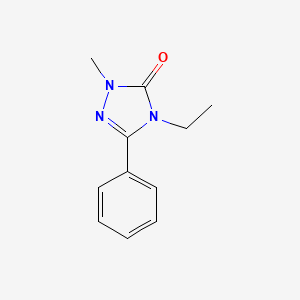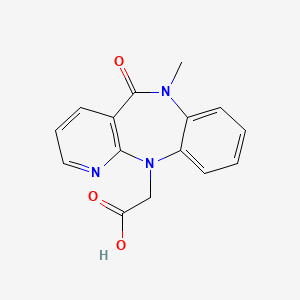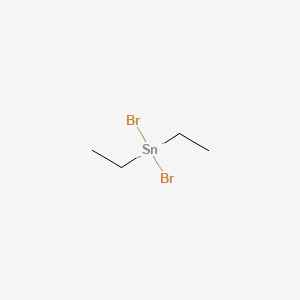
Stannane, dibromodiethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, dibromodiethyl- is an organotin compound with the chemical formula C4H10Br2Sn It is a derivative of stannane, where two bromine atoms and two ethyl groups are bonded to the tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, dibromodiethyl- can be synthesized through several methods. One common approach involves the reaction of diethylstannane with bromine. The reaction typically occurs under controlled conditions to ensure the proper substitution of hydrogen atoms with bromine atoms. The general reaction is as follows:
C4H10Sn+Br2→C4H10Br2Sn
Industrial Production Methods
In industrial settings, the production of stannane, dibromodiethyl- often involves large-scale reactions using similar principles. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, dibromodiethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the tin atom undergoes changes in its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form more complex organotin compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield diethylstannane derivatives with different functional groups, while oxidation reactions can produce tin oxides.
Wissenschaftliche Forschungsanwendungen
Stannane, dibromodiethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are required.
Wirkmechanismus
The mechanism of action of stannane, dibromodiethyl- involves its interaction with various molecular targets. The tin atom can form bonds with different atoms or groups, leading to changes in the chemical structure and properties of the compound. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannane (SnH4): The parent compound of stannane, dibromodiethyl-, with hydrogen atoms bonded to the tin atom.
Diethylstannane (C4H10Sn): A similar compound with two ethyl groups bonded to the tin atom.
Dibromostannane (SnBr2): A compound with two bromine atoms bonded to the tin atom.
Uniqueness
Stannane, dibromodiethyl- is unique due to the presence of both ethyl groups and bromine atoms, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1655-81-8 |
|---|---|
Molekularformel |
C4H10Br2Sn |
Molekulargewicht |
336.64 g/mol |
IUPAC-Name |
dibromo(diethyl)stannane |
InChI |
InChI=1S/2C2H5.2BrH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
QSGGLKRQVLBHKX-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Sn](CC)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


